N-(2-phenylethyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide
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Overview
Description
“N-(2-phenylethyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide” is a derivative of quinazoline, a class of heterocyclic fused rings. Quinazoline and its derivatives have drawn significant attention due to their wide applications in pharmaceutical chemistry . They are reported for their diversified biological activities and are considered important for the synthesis of various physiologically significant and pharmacologically utilized molecules .
Synthesis Analysis
The synthesis of quinazoline derivatives can be classified into five main methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The specific synthesis process for “this compound” is not available in the retrieved papers.Scientific Research Applications
Synthesis and Chemical Properties
Preparation of Substituted Quinazolines
The process involves cyclization of substituted 2-(o-aminophenyl) benzimidazoles with chloroethyl formate or carbon disulfide, yielding substituted 6-oxo-and 6-thioxo-5,6-dihydrobenzimidazo[1,2-c] quinazolines. This synthesis route is essential for the development of various derivatives with potential biological activities (Poot, Willems, & Heugebaert, 2010).
Anticancer Activity
Novel Quinazolinone and Benzamide Derivatives
Research has been conducted on the development of new anticancer agents through the synthesis of quinazolinone and benzamide derivatives. These compounds have shown significant anti-proliferative activity against cancer cell lines, highlighting the potential of quinazoline derivatives in cancer therapy (El-Hashash, Salem, & Ali Mohamed Al-Mabrook, 2018).
Antibacterial Activity
Novel Thiourea and Quinazoline Derivatives
A study has been conducted on the synthesis of novel thiourea and quinazoline derivatives containing sulfonamido moieties. These compounds were evaluated for their in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria, showing promising results that suggest potential applications in developing new antibacterial agents (El-Gaby, 2000).
Analgesic Activity
Pyrazoles and Triazoles with Quinazoline Moiety
The synthesis of new pyrazoles and triazoles bearing a quinazoline moiety has been explored for their analgesic activity. This research suggests that quinazoline derivatives could be valuable in developing new analgesic drugs (Saad, Osman, & Moustafa, 2011).
Mechanism of Action
Target of action
Quinazoline derivatives have been found to target Toll-like receptor 7 (TLR7), which plays a critical role in the innate immune response .
Mode of action
These compounds are designed to interact with TLR7, triggering an antiviral response .
Biochemical pathways
The interaction with TLR7 initiates a cascade of immune responses, leading to the production of cytokines and chemokines that help in fighting viral infections .
Result of action
The result of the interaction between quinazoline derivatives and TLR7 is the activation of the immune response, which can help in combating viral infections .
Biochemical Analysis
Biochemical Properties
N-(2-phenylethyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways . Additionally, this compound can bind to DNA and RNA, affecting gene expression and protein synthesis . The nature of these interactions is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of the enzymes or the nucleic acids .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, such as the PI3K/AKT and MAPK pathways, which are critical for cell growth, survival, and differentiation . This compound also affects gene expression by binding to transcription factors and altering their activity . Furthermore, it impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and transcription factors, inhibiting their activity . This inhibition can lead to the downregulation of certain genes and the suppression of cell proliferation . Additionally, this compound can induce apoptosis, or programmed cell death, by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins . These molecular interactions are mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions, such as high temperatures or acidic pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are consistent in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth and reduce inflammation without causing significant toxicity . At high doses, it can induce toxic effects, such as liver and kidney damage, and cause adverse reactions, including weight loss and lethargy . These threshold effects highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which oxidize the compound to more water-soluble metabolites that can be excreted in the urine . This compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolite levels and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to transport proteins, such as albumin, which facilitate its distribution in the bloodstream . Additionally, this compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can accumulate in specific organelles, such as the nucleus and mitochondria, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the nucleus, where it can interact with DNA and transcription factors to regulate gene expression . It can also localize to the mitochondria, where it affects mitochondrial function and induces apoptosis . The targeting of this compound to specific subcellular compartments is mediated by post-translational modifications and targeting signals that direct it to these locations .
Properties
IUPAC Name |
N-(2-phenylethyl)-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS/c28-22(24-13-12-15-6-2-1-3-7-15)16-10-11-17-19(14-16)26-23(29)27-20-9-5-4-8-18(20)25-21(17)27/h1-11,14H,12-13H2,(H,24,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFGBLXSIBSOEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=S)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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